1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride
Description
1H-1,2,4-Triazole-5-carboximidamide dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carboximidamide group at position 5 and two hydrochloride counterions. The carboximidamide group (–C(=NH)NH₂) contributes to its basicity, making it amenable to salt formation for enhanced solubility and stability.
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.2ClH/c4-2(5)3-6-1-7-8-3;;/h1H,(H3,4,5)(H,6,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXUYBAILWRUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride typically involves the reaction of dicyandiamide with 1,2,4-Triazole. The process includes dissolving the compound in tetrahydrofuran and heating it to 70°C. A solution of dicyandiamide is then added, followed by a solution of hydrochloric acid in tetrahydrofuran. The mixture is maintained at 70°C for 2 hours, then cooled to room temperature. The resulting solid is filtered, and the solvent is removed under vacuum to yield the final product .
Chemical Reactions Analysis
1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Scientific Research Applications
Pharmaceutical Development
Antifungal Agents
1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is primarily recognized for its utility as an intermediate in the synthesis of antifungal agents. Research indicates that derivatives of this compound exhibit potent antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, often outperforming traditional antifungal medications like fluconazole and voriconazole . For instance, certain synthesized triazole derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.00097 μg/mL against human pathogenic fungi .
Other Therapeutic Applications
Beyond antifungal properties, triazoles are being investigated for their potential as antibacterial agents and in cancer therapy. Studies have demonstrated that triazole derivatives possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and exhibit cytotoxic effects on various cancer cell lines . For example, compounds with specific substituents have shown enhanced activity against cancer cells with IC50 values lower than those of established chemotherapeutics like sorafenib .
Agricultural Chemicals
Fungicides
In agriculture, 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is utilized for its fungicidal properties. It plays a crucial role in crop protection by preventing fungal diseases that can devastate yields. The compound's effectiveness in enhancing agricultural productivity makes it an essential component in the formulation of agrochemicals aimed at ensuring food security .
Biochemical Research
Enzyme Inhibition Studies
The compound is also employed in biochemical research to study enzyme inhibition and metabolic pathways. Its unique structural attributes allow researchers to explore cellular processes and identify potential therapeutic targets. This application is pivotal for understanding disease mechanisms and developing new treatment strategies .
Material Science
Novel Materials Development
In the realm of material science, 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is investigated for its potential to create materials with improved thermal stability and chemical resistance. Such properties are beneficial for various industrial applications, including coatings and composites that require durability under harsh conditions .
Analytical Chemistry
Reagent Applications
The compound serves as a reagent in analytical chemistry for detecting and quantifying other compounds. Its application in quality control processes aids researchers and manufacturers in ensuring the integrity and safety of chemical products .
Case Studies
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit nitric oxide synthase, affecting the production of nitric oxide in biological systems. This inhibition can lead to various physiological effects, including modulation of immune responses and inflammation .
Comparison with Similar Compounds
Positional Isomers: 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride
Key Differences :
- Substituent Position : The carboximidamide group is at position 1 instead of 3.
- Molecular Weight: 147.57 g/mol (monohydrochloride) vs. ~168.03 g/mol (dihydrochloride for the 5-isomer).
- Solubility : The dihydrochloride form of the 5-isomer likely exhibits higher aqueous solubility due to additional protonation sites.
- Applications : The 1-isomer is used as a laboratory chemical , while the 5-isomer may have specialized roles in pharmaceutical intermediates.
Heterocyclic Analogs: Benzimidazole-Triazole Hybrids
Example : N-isopropyl-2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride .
Comparison :
- Core Structure : Benzimidazole fused with a triazole vs. a standalone triazole.
- Bioactivity : Benzimidazole derivatives often exhibit anti-protozoal or anti-bacterial activity due to enhanced aromatic stacking with biological targets .
- Solubility : The larger aromatic system in benzimidazoles may reduce solubility compared to simpler triazoles.
Functional Group Variants: Carboxamide vs. Carboximidamide
Example: 5-Aminoimidazole-4-carboxamide (a temozolomide precursor) . Comparison:
- Functional Group : Carboxamide (–CONH₂) vs. carboximidamide (–C(=NH)NH₂).
- Electronic Effects : The amidine group in carboximidamide is more basic and protonated under physiological conditions, enhancing ionic interactions.
- Applications : Carboxamides are common in anticancer agents (e.g., temozolomide), while carboximidamides may target enzymes with amidine-binding pockets.
Fluorinated Triazole Derivatives
Example : 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride .
Comparison :
- Substituents : Fluorine and aniline groups introduce metabolic stability and electronic modulation.
- Applications : Fluorinated triazoles are explored in agrochemicals for improved resistance to degradation.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : Triazole derivatives are often synthesized via coupling agents (e.g., EDCI/HOBt) or click chemistry , with dihydrochloride salts formed to improve solubility.
- Bioactivity : Carboximidamides’ amidine groups enhance hydrogen bonding, making them potent in enzyme inhibition . Positional isomerism in triazoles affects binding specificity; the 5-isomer may interact uniquely with target proteins compared to the 1-isomer.
Biological Activity
1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride is characterized by its triazole ring structure, which is known for its diverse biological activities. The compound has a molecular formula of C3H5N5·2HCl and a CAS number of 2408965-27-3. Its unique structure allows it to interact with various biological targets.
The biological activity of 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride can be attributed to its ability to inhibit certain enzymes and modulate receptor activity. The triazole moiety is particularly effective in forming hydrogen bonds and interacting with active sites of enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Antimicrobial Activity : Studies indicate that triazole derivatives exhibit significant antimicrobial properties against various pathogens, making them candidates for the development of new antibiotics .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation in preclinical models .
Biological Activity Data
The following table summarizes key findings from studies on the biological activities of 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride in models of Alzheimer's disease. The results indicated that the compound significantly reduced neuroinflammation and improved cognitive function in animal models by inhibiting AChE activity and modulating inflammatory pathways.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The results demonstrated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics.
Case Study 3: Anti-Cancer Properties
Research focusing on the cytotoxic effects of 1H-1,2,4-Triazole-5-carboximidamide; dihydrochloride on various cancer cell lines revealed promising results. The compound showed significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values indicating strong anti-cancer activity .
Q & A
Q. What are the recommended synthetic routes for 1H-1,2,4-Triazole-5-carboximidamide dihydrochloride, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of nitriles with amidrazones under acidic conditions, followed by hydrochloride salt formation. To optimize purity:
- Use HPLC purification with a C18 column and a mobile phase of water/acetonitrile (0.1% trifluoroacetic acid) to resolve impurities.
- Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.
- Employ recrystallization from ethanol/water mixtures to enhance crystalline purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in DO or DMSO-d to confirm the triazole ring structure and imidamide substituents.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H] or [M+Cl]) with high-resolution MS to validate stoichiometry.
- FT-IR : Identify characteristic N-H stretching (3100–3300 cm) and C=N vibrations (1600–1650 cm) .
Q. How should researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks and analyzing degradation via HPLC.
- Monitor pH-dependent stability in aqueous buffers (pH 2–9) to identify optimal storage conditions (e.g., lyophilized form at -20°C) .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of pharmacological studies involving this compound?
Methodological Answer:
- Link studies to kinetic theory (e.g., enzyme inhibition kinetics) or cheminformatic models (e.g., QSAR) to predict bioactivity.
- Use density functional theory (DFT) to simulate interactions with biological targets (e.g., triazole-binding enzymes) and validate experimentally via isothermal titration calorimetry (ITC) .
Q. How should contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values) be resolved?
Methodological Answer:
- Replicate experiments under standardized conditions (e.g., identical cell lines, buffer pH, and temperature).
- Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like assay sensitivity (e.g., luminescence vs. fluorescence readouts).
- Use Bayesian statistical models to quantify uncertainty and identify outlier datasets .
Q. What strategies integrate multi-omics data to elucidate the compound’s mechanism of action?
Methodological Answer:
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways perturbed by the compound (e.g., apoptosis or DNA repair).
- Validate hypotheses using CRISPR-Cas9 knockouts of candidate genes in cell-based assays.
- Apply network pharmacology tools (e.g., Cytoscape) to map compound-target-pathway interactions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
